![molecular formula C15H10Cl3N3O5 B5710227 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate](/img/structure/B5710227.png)
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate
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Overview
Description
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes both nitrophenyl and trichlorophenoxy groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate typically involves multiple steps, starting with the preparation of the nitrophenyl and trichlorophenoxy precursors. The key steps include:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric and sulfuric acids to produce 4-nitrophenol.
Amination: 4-nitrophenol is then aminated to form 4-amino-2-nitrophenol.
Condensation Reaction: The amino group of 4-amino-2-nitrophenol reacts with a suitable aldehyde to form the Schiff base, [(Z)-[amino-(4-nitrophenyl)methylidene]amino].
Esterification: Finally, the Schiff base is esterified with 2-(2,4,5-trichlorophenoxy)acetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-nitrophenol: Shares the nitrophenyl group but lacks the trichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Contains the trichlorophenoxy group but lacks the nitrophenyl group.
Uniqueness
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate is unique due to the combination of nitrophenyl and trichlorophenoxy groups, which confer distinct chemical and biological properties not found in the individual components.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2,4,5-trichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3O5/c16-10-5-12(18)13(6-11(10)17)25-7-14(22)26-20-15(19)8-1-3-9(4-2-8)21(23)24/h1-6H,7H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCNGDPQPIZKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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